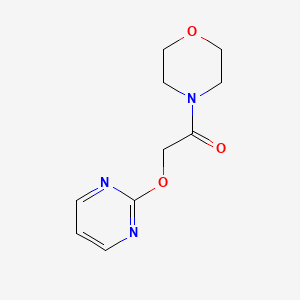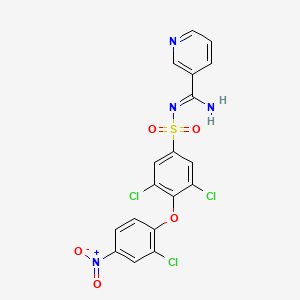
4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is a complex organic compound featuring a furan ring, a thiazole ring, and a piperazine moiety with a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic synthesis:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Introduction of the Piperazine Moiety: The piperazine ring is often introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.
Phenylsulfonyl Group Addition: The phenylsulfonyl group can be added via sulfonylation reactions, typically using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The furan and thiazole rings can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Furan-2-yl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the phenylsulfonyl group, which may reduce its potency or specificity.
4-(Phenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole: Replaces the furan ring with a phenyl ring, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of both the furan and phenylsulfonyl groups in 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to specific interactions with biological targets or distinct chemical reactivity.
Eigenschaften
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-26(23,15-5-2-1-3-6-15)21-10-8-20(9-11-21)13-18-19-16(14-25-18)17-7-4-12-24-17/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFIDDKYFKZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)
![(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one](/img/structure/B2875578.png)
![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)
![4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2875580.png)
![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)
![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2875588.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2875589.png)

![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)
